molecular formula C7H3ClF3NO B1473350 4-Chloro-6-(trifluoromethyl)nicotinaldehyde CAS No. 1060807-48-8

4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Cat. No. B1473350
CAS RN: 1060807-48-8
M. Wt: 209.55 g/mol
InChI Key: FBPZVYHRKMIAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-6-(trifluoromethyl)nicotinaldehyde” is a chemical compound with the CAS Number: 1060807-48-8 . It has a molecular weight of 209.55 . The IUPAC name for this compound is 4-chloro-6-(trifluoromethyl)nicotinaldehyde .


Molecular Structure Analysis

The InChI code for “4-Chloro-6-(trifluoromethyl)nicotinaldehyde” is 1S/C7H3ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-3H .


Physical And Chemical Properties Analysis

“4-Chloro-6-(trifluoromethyl)nicotinaldehyde” is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-6-(trifluoromethyl)nicotinaldehyde: is a valuable intermediate in pharmaceutical synthesis. Its trifluoromethyl group is particularly significant due to its lipophilic nature, which can enhance the bioavailability of pharmaceuticals . This compound is used in the synthesis of various active pharmaceutical ingredients (APIs) that exhibit a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

Agrochemical Development

In the agrochemical industry, 4-Chloro-6-(trifluoromethyl)nicotinaldehyde serves as a precursor for the synthesis of pesticides and herbicides . The introduction of the trifluoromethyl group into agrochemical compounds can result in enhanced insecticidal and fungicidal activities, providing effective protection for crops against pests and diseases.

Material Science

This compound finds its application in material science as a building block for the synthesis of advanced materials. Its incorporation into polymers and coatings can impart unique properties such as resistance to degradation, thermal stability, and chemical inertness, making it suitable for specialized applications .

Life Science Research

In life sciences, 4-Chloro-6-(trifluoromethyl)nicotinaldehyde is utilized in the study of cell biology and biochemistry. It can be used to modify biomolecules or create probes for understanding molecular interactions and mechanisms within living organisms .

Chemical Synthesis

As a versatile chemical intermediate, this compound is involved in various organic synthesis reactions. It is particularly useful in the construction of complex molecules through reactions such as aldol condensation, Michael addition, and nucleophilic substitution, which are fundamental in synthetic chemistry .

Chromatography and Analytical Research

4-Chloro-6-(trifluoromethyl)nicotinaldehyde: can be used as a standard or reference compound in chromatographic analysis and other analytical techniques. Its distinct chemical structure allows for its use in method development and calibration of analytical instruments to ensure accurate and precise measurements .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPZVYHRKMIAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(trifluoromethyl)nicotinaldehyde

CAS RN

1060807-48-8
Record name 4-Chloro-6-(trifluoromethyl)nicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 5
4-Chloro-6-(trifluoromethyl)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.